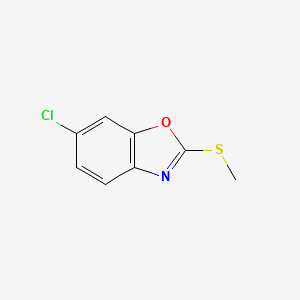

6-Chloro-2-(methylthio)-1,3-benzoxazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "6-Chloro-2-(methylthio)-1,3-benzoxazole" is a derivative of benzoxazole, which is a class of aromatic organic compounds containing a benzene ring fused to an oxazole ring. The specific compound of interest is not directly studied in the provided papers, but related compounds and their properties, synthesis, and applications are discussed, which can provide insights into the behavior of similar benzoxazole derivatives.

Synthesis Analysis

The synthesis of benzoxazole derivatives is often achieved through various organic reactions. For instance, the synthesis of 1,4-bis(phenylthio/seleno methyl)-1,2,3-triazoles involves a 'Click' reaction, followed by coordination with ruthenium complexes . Similarly, the synthesis of 6-chlorosulfonyl derivatives from benzoxazolin-2-one is performed by treatment with chlorosulfonic acid, leading to various sulfonic acids and amides upon further reactions with nucleophiles . These methods suggest that the synthesis of "6-Chloro-2-(methylthio)-1,3-benzoxazole" could potentially involve halogenation and thiolation steps.

Molecular Structure Analysis

The molecular structure of benzoxazole derivatives is characterized by the presence of heteroatoms within the fused ring system, which can significantly influence the electronic and steric properties of the molecule. X-ray crystallography is a common technique used to determine the structure of such compounds, as seen in the structural analysis of zinc and cadmium complexes of a benzoxazole derivative , and amidino-benzothiazoles . These analyses reveal the bond lengths, angles, and overall geometry of the molecules, which are crucial for understanding their reactivity and interactions.

Chemical Reactions Analysis

Benzoxazole derivatives participate in a variety of chemical reactions. The complexes of benzoxazole derivatives with ruthenium have been found to be efficient catalysts for oxidation and transfer hydrogenation reactions . The chromogenic properties of benzoxazole compounds, including solvatochromism and photochromism, are influenced by intramolecular proton transfer processes . Additionally, the reactivity of chlorosulfonyl benzoxazolines with nucleophiles and reducing agents leads to the formation of sulfonic acids and mercaptobenzoxazolines . These reactions highlight the versatility of benzoxazole derivatives in chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoxazole derivatives are diverse and depend on the specific substituents and functional groups present in the molecule. For example, the solvatochromic behavior of a benzoxazole derivative is attributed to the ground state intramolecular proton transfer, which is stabilized by solvents with good hydrogen bond acceptor ability . The photophysical properties, such as fluorescence and resistance to photodegradation, are also notable features of these compounds . The chemical reactivity, as well as the catalytic properties of benzoxazole complexes, are influenced by the molecular structure and the nature of the substituents .

Scientific Research Applications

Synthesis and Biological Evaluation

6-Chloro-2-(methylthio)-1,3-benzoxazole derivatives have been synthesized and evaluated for their biological activities. For instance, novel 5,7-dichloro-1,3-benzoxazole derivatives were synthesized, and these compounds were screened for cytotoxic, antimicrobial, antioxidant, and antilipase activities, with some showing significant antimicrobial and cytotoxic activities (Jayanna et al., 2013). Additionally, derivatives of 2‐Halogenatedphenyl benzoxazole‐5‐carboxylic acids were designed and synthesized, and some demonstrated significant anti‐inflammatory activity and cytotoxicity against certain cell lines (Thakral et al., 2022).

Structural Analysis and Material Chemistry

The structure of 6-Chloro-2-(methylthio)-1,3-benzoxazole derivatives and related compounds has been a subject of study to understand intermolecular interactions and supramolecular arrangements. For instance, a study focused on the hypervalent contacts, hydrogen bonds, and van der Waals contacts in a series of 1,3-benzothiazole derivatives (Navarrete-Vázquez et al., 2012). The structural properties of these compounds are crucial for understanding their reactivity and potential applications in various fields.

Antimicrobial Agents

Some derivatives of 6-Chloro-2-(methylthio)-1,3-benzoxazole have been identified as potential antimycobacterial agents. A study reported the synthesis of series of benzoxazine derivatives which exhibited in vitro activity against various Mycobacterium strains, demonstrating the potential of these compounds in treating bacterial infections (Waisser et al., 2000).

Chemical Properties and Reactions

The chemical properties and reaction pathways of 6-Chloro-2-(methylthio)-1,3-benzoxazole derivatives are significant for their applications in synthetic chemistry. Studies have focused on understanding the molecular structures, protonation, and deprotonation enthalpies, and interactions with water molecules, which are crucial for drug design and other applications (Kabanda & Ebenso, 2013).

properties

IUPAC Name |

6-chloro-2-methylsulfanyl-1,3-benzoxazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNOS/c1-12-8-10-6-3-2-5(9)4-7(6)11-8/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URXIJEWVHCFAHG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=C(O1)C=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-2-(methylthio)-1,3-benzoxazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-amino-7-(1,1-dimethylpropyl)-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1326599.png)

![4-allyl-5-[3-(4-chloro-2-methylphenoxy)propyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1326633.png)

![4-allyl-5-[1-(2-chloro-4-fluorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1326635.png)

![4-allyl-5-[1-(4-chloro-3,5-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1326636.png)

![5-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-3-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1326641.png)

![2-[2-(5,7-dichloro-1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1326645.png)

![(5-Fluorobenzo[d]oxazol-2-yl)methanamine](/img/structure/B1326646.png)